N-cyclohexyl-3-methoxy-4-propoxybenzamide
Overview
Description
N-cyclohexyl-3-methoxy-4-propoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, a methoxy group at the third position, and a propoxy group at the fourth position of the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methoxy-4-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-4-propoxybenzoic acid and cyclohexylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methoxy-4-propoxybenzoic acid is activated using a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Amide Bond Formation: The activated carboxylic acid reacts with cyclohexylamine to form the amide bond, resulting in the formation of this compound.
Purification: The product is purified by recrystallization from a suitable solvent such as ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methoxy-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.
Reduction: Formation of N-cyclohexyl-3-methoxy-4-propoxybenzylamine.
Substitution: Formation of nitro or bromo derivatives of this compound.
Scientific Research Applications
N-cyclohexyl-3-methoxy-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies related to protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxy group instead of a propoxy group.
N-cyclohexyl-4-methoxy-3-nitrobenzamide: Similar structure but with a nitro group instead of a propoxy group.
N-cyclohexyl-3-methoxy-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
N-cyclohexyl-3-methoxy-4-propoxybenzamide is unique due to the presence of both methoxy and propoxy groups on the benzamide structure. This combination of functional groups imparts specific chemical and biological properties, making it valuable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-cyclohexyl-3-methoxy-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-11-21-15-10-9-13(12-16(15)20-2)17(19)18-14-7-5-4-6-8-14/h9-10,12,14H,3-8,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNQABRZCSIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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